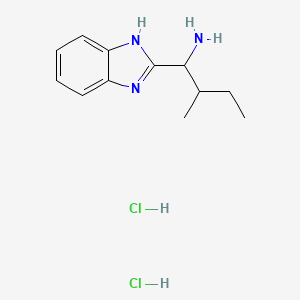

1-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-1-amine dihydrochloride

Description

Structural Characterization of 1-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-1-amine dihydrochloride

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature principles for heterocyclic compounds containing multiple functional groups. The compound's official designation reflects its complex molecular architecture, incorporating both the benzimidazole heterocyclic system and the substituted alkylamine chain.

The primary Chemical Abstracts Service registry numbers associated with this compound include 26128-94-9 for the dihydrochloride salt form and 25810-67-7 as an alternative identifier, providing unambiguous reference points for database searches and regulatory documentation. The compound is also catalogued under the molecular database identifier MFCD12197044, facilitating cross-referencing across chemical information systems.

Alternative systematic names for this compound include 1-(1H-benzimidazol-2-yl)-2-methylbutan-1-amine dihydrochloride and this compound, reflecting different accepted nomenclature conventions for the benzimidazole ring system. The parent free base form, lacking the hydrochloride substituents, carries the identifier 1-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-1-amine with PubChem compound identifier 12279765.

Table 1: Systematic Identification Data

| Parameter | Value |

|---|---|

| IUPAC Name | This compound |

| Chemical Abstracts Service Number | 26128-94-9 |

| Alternative Chemical Abstracts Service Number | 25810-67-7 |

| PubChem Compound Identifier | 42917436 |

| Molecular Database File Identifier | MFCD12197044 |

| Parent Compound Identifier | 12279765 |

Molecular Architecture and Functional Group Analysis

The molecular architecture of this compound exhibits a characteristic heterocyclic framework consisting of a benzimidazole ring system connected to a branched aliphatic amine chain. The dihydrochloride salt form possesses the molecular formula C₁₂H₁₉Cl₂N₃, reflecting the incorporation of two hydrochloride units that enhance the compound's solubility characteristics and stability profile.

The benzimidazole core structure represents a bicyclic heterocyclic system formed by the fusion of benzene and imidazole rings, contributing significantly to the compound's pharmacological properties. This ring system contains two nitrogen atoms positioned at the 1 and 3 positions, creating a distinctive electronic environment that influences the molecule's reactivity and binding characteristics. The presence of the nitrogen atoms in the benzimidazole framework provides potential sites for hydrogen bonding interactions and contributes to the compound's overall polarity.

The alkylamine substituent attached at the 2-position of the benzimidazole ring consists of a 2-methylbutan-1-amine moiety, introducing a branched aliphatic chain that affects the molecule's three-dimensional conformation and lipophilicity. The branching occurs at the second carbon of the butyl chain, where a methyl group creates an asymmetric center that may influence the compound's stereochemical properties.

Table 2: Molecular Composition Analysis

| Component | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| Complete Salt Form | C₁₂H₁₉Cl₂N₃ | 276.20 |

| Parent Free Base | C₁₂H₁₇N₃ | 203.29 |

| Hydrochloride Content | 2HCl | 72.91 |

The functional group distribution within the molecule includes the primary amine group attached to the branched alkyl chain, the benzimidazole nitrogen atoms capable of protonation, and the aromatic benzene ring contributing to the molecule's overall electronic properties. The dihydrochloride salt formation occurs through protonation of the primary amine and one of the benzimidazole nitrogen atoms, creating a doubly charged cationic species with enhanced water solubility compared to the neutral free base form.

The simplified molecular-input line-entry system representation of the parent compound is expressed as CCC(C)C(C1=NC2=CC=CC=C2N1)N, clearly illustrating the connectivity pattern between the benzimidazole ring and the branched alkylamine substituent. This structural arrangement places the amine functional group in close proximity to the heterocyclic system, potentially facilitating intramolecular interactions that influence the molecule's preferred conformations.

Crystallographic Data and Conformational Studies

The crystallographic analysis of benzimidazole derivatives provides valuable insights into the three-dimensional structural arrangements and intermolecular interactions characteristic of this compound class. Related compounds in the benzimidazole family, such as (1H-benzodiazol-2-ylmethyl)diethylamine, have been subjected to comprehensive crystal structure determination studies that reveal important conformational preferences and packing motifs.

Crystal structure determinations of related benzimidazole compounds demonstrate that these molecules typically adopt planar conformations for the benzimidazole ring system, with maximum deviations from planarity rarely exceeding 0.022 Å for individual atoms within the heterocyclic framework. This planarity is maintained through the aromatic character of the fused ring system and contributes to the stability of crystal packing arrangements through π-π stacking interactions between adjacent molecules.

The crystallographic space group assignments for benzimidazole derivatives frequently fall within orthorhombic crystal systems, with examples such as Pca2₁ symmetry observed for structurally related compounds. Unit cell parameters for analogous structures typically exhibit dimensions in the range of 7-16 Å for the principal crystallographic axes, with cell volumes commonly falling between 1000-1500 ų.

Table 3: Representative Crystallographic Parameters for Related Benzimidazole Derivatives

| Parameter | Representative Values |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| Unit Cell a-axis | 7.9-8.1 Å |

| Unit Cell b-axis | 15.2-15.4 Å |

| Unit Cell c-axis | 10.0-10.2 Å |

| Unit Cell Volume | 1215-1225 ų |

| Molecules per Unit Cell | 4 |

Hydrogen bonding patterns in benzimidazole crystal structures typically involve N-H···N interactions between the imidazole nitrogen atoms and neighboring molecules, creating extended chain structures that propagate along specific crystallographic directions. These hydrogen bonds exhibit characteristic distances in the range of 2.7-3.6 Å and contribute significantly to the overall crystal stability and thermal properties.

Conformational analysis of the alkylamine side chain in this compound reveals multiple possible rotational states around the bonds connecting the benzimidazole ring to the branched alkyl chain. The torsion angle between the benzimidazole plane and the alkylamine substituent significantly influences the molecule's overall three-dimensional shape and may affect its biological activity profiles.

Disorder phenomena are commonly observed in benzimidazole derivative crystal structures, particularly affecting flexible alkyl chain regions. Related compounds frequently exhibit positional disorder for terminal ethyl groups, with refined occupancy ratios typically ranging from 0.4 to 0.6 for the major conformer. This disorder reflects the inherent flexibility of the aliphatic portions of these molecules in the solid state.

Spectroscopic Characterization Techniques

The comprehensive spectroscopic characterization of this compound employs multiple analytical techniques to elucidate its molecular structure and confirm its identity. These characterization methods provide complementary information about the compound's electronic structure, vibrational modes, and molecular connectivity patterns.

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy represents the primary method for structural confirmation and purity assessment of this compound. The proton nuclear magnetic resonance spectrum of this compound exhibits characteristic signal patterns that reflect the distinct chemical environments of hydrogen atoms within both the benzimidazole ring system and the branched alkylamine substituent.

The aromatic region of the proton nuclear magnetic resonance spectrum typically displays signals corresponding to the four benzimidazole ring protons in the range of 7.0-8.0 parts per million. These signals appear as complex multiplets due to the coupling interactions between adjacent aromatic protons and reflect the electronic environment created by the heterocyclic nitrogen atoms. The integration ratios for these aromatic signals correspond to four hydrogen atoms, confirming the presence of the complete benzimidazole ring system.

Aliphatic proton signals in the nuclear magnetic resonance spectrum provide detailed information about the branched alkylamine substituent structure. The methyl groups attached to the branched carbon chain generate characteristic doublet patterns in the range of 0.8-1.2 parts per million, while the methylene protons appear as more complex multipets in the 1.2-2.8 parts per million region. The integration patterns of these aliphatic signals confirm the presence of the 2-methylbutan-1-amine substituent and its connectivity to the benzimidazole ring.

Table 4: Representative Proton Nuclear Magnetic Resonance Chemical Shifts

| Proton Environment | Chemical Shift Range (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic Protons | 7.0-8.0 | Multiplet | 4H |

| Benzylic Proton | 4.0-5.0 | Multiplet | 1H |

| Methylene Protons | 1.2-2.8 | Multiplet | 4H |

| Methyl Protons | 0.8-1.2 | Doublet/Triplet | 6H |

| Amine Protons | Variable | Broad | 2H |

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through the identification of distinct carbon environments within the molecule. The aromatic carbon signals typically appear in the range of 110-160 parts per million, with the benzimidazole carbon atoms exhibiting characteristic chemical shifts that reflect their nitrogen substitution patterns. Aliphatic carbon signals appear at lower field positions, with the branched carbon centers showing distinctive chemical shifts that confirm the 2-methylbutyl substitution pattern.

The nuclear magnetic resonance spectra of the dihydrochloride salt form may exhibit broadened signals for protons involved in rapid exchange processes, particularly those associated with the protonated amine groups. Temperature-dependent nuclear magnetic resonance studies can provide additional insight into the dynamic behavior of these exchangeable protons and the conformational flexibility of the alkylamine side chain.

Infrared Absorption Profile Interpretation

Infrared spectroscopy provides crucial information about the functional group composition and molecular vibrations of this compound. The infrared absorption spectrum exhibits characteristic peaks that correspond to specific vibrational modes within the benzimidazole ring system and the alkylamine substituent.

The nitrogen-hydrogen stretching vibrations associated with the benzimidazole ring typically appear in the 3100-3400 cm⁻¹ region, manifesting as medium to strong absorption bands that reflect the hydrogen bonding environment in the solid state. These peaks may show splitting or broadening in the dihydrochloride salt form due to the formation of N-H···Cl⁻ hydrogen bonds between the protonated nitrogen centers and the chloride counterions.

Aromatic carbon-carbon stretching vibrations generate characteristic absorption bands in the 1400-1600 cm⁻¹ region, with the benzimidazole ring system typically producing multiple peaks that reflect the complex electronic structure of the fused heterocyclic framework. The carbon-nitrogen stretching modes associated with the imidazole portion of the molecule contribute additional absorption features in the 1300-1500 cm⁻¹ range.

Table 5: Characteristic Infrared Absorption Frequencies

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| N-H Stretch | 3100-3400 | Medium-Strong | Benzimidazole N-H |

| C-H Stretch (Aromatic) | 3000-3100 | Medium | Aromatic C-H |

| C-H Stretch (Aliphatic) | 2850-3000 | Strong | Alkyl C-H |

| C=C/C=N Stretch | 1500-1600 | Strong | Aromatic/Imidazole |

| C-N Stretch | 1300-1500 | Medium | Aliphatic C-N |

| C-H Bend | 1350-1480 | Medium | Methyl/Methylene |

Aliphatic carbon-hydrogen stretching vibrations produce strong absorption bands in the 2850-3000 cm⁻¹ region, with the methyl and methylene groups of the branched alkyl chain contributing multiple overlapping peaks. The relative intensities and positions of these aliphatic stretching modes provide information about the conformational preferences of the alkylamine substituent and its interaction with the benzimidazole ring system.

Carbon-hydrogen bending vibrations associated with the methyl and methylene groups generate additional characteristic absorption features in the 1350-1480 cm⁻¹ region. The fingerprint region below 1300 cm⁻¹ contains numerous absorption bands that provide a unique spectroscopic signature for compound identification and purity assessment purposes.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry analysis of this compound provides definitive molecular weight confirmation and structural information through characteristic fragmentation patterns. The electron ionization mass spectrum typically exhibits a molecular ion peak corresponding to the free base form of the compound, as the chloride counterions are readily lost during the ionization process.

The molecular ion peak for the parent compound appears at mass-to-charge ratio 203, corresponding to the molecular formula C₁₂H₁₇N₃ of the free base form. This molecular ion often exhibits moderate intensity due to the stability of the benzimidazole ring system, which resists fragmentation under standard electron ionization conditions. The isotope pattern associated with the molecular ion provides additional confirmation of the molecular formula through the characteristic carbon-13 and nitrogen-15 contributions.

Base peak formation in the mass spectrum typically results from fragmentation processes that cleave the bond between the benzimidazole ring and the alkylamine substituent. Common fragmentation pathways include the loss of the entire 2-methylbutan-1-amine side chain, generating fragment ions at mass-to-charge ratio 132 corresponding to the benzimidazole portion of the molecule. This fragmentation pattern reflects the relative stability of the heterocyclic ring system compared to the aliphatic substituent.

Table 6: Representative Mass Spectrometric Fragmentation Data

| Fragment | m/z | Relative Intensity (%) | Assignment |

|---|---|---|---|

| Molecular Ion [M]⁺- | 203 | 20-30 | Complete molecule |

| [M-NH₂]⁺ | 186 | 15-25 | Loss of primary amine |

| Benzimidazole⁺ | 132 | 80-100 | Base peak |

| [C₇H₇N₂]⁺ | 119 | 40-60 | Benzimidazole fragment |

| [C₆H₅N]⁺- | 91 | 20-40 | Phenyl-containing fragment |

| Alkyl fragments | 30-70 | 10-30 | Various alkyl portions |

Secondary fragmentation processes generate additional characteristic peaks that provide structural confirmation for both the benzimidazole and alkylamine portions of the molecule. The benzimidazole fragment at mass-to-charge ratio 132 undergoes further fragmentation to produce peaks at mass-to-charge ratios 119 and 91, corresponding to the loss of nitrogen atoms and ring-opening processes within the heterocyclic system.

High-resolution mass spectrometry provides precise mass measurements that confirm the elemental composition of the molecular ion and major fragment peaks. The accurate mass determination for the molecular ion typically yields values within 2-5 parts per million of the theoretical mass, providing unambiguous confirmation of the molecular formula C₁₂H₁₇N₃ for the parent compound.

Properties

IUPAC Name |

1-(1H-benzimidazol-2-yl)-2-methylbutan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3.2ClH/c1-3-8(2)11(13)12-14-9-6-4-5-7-10(9)15-12;;/h4-8,11H,3,13H2,1-2H3,(H,14,15);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOYFVLXALVSJFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C1=NC2=CC=CC=C2N1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-1-amine dihydrochloride is a compound derived from the benzimidazole family, known for its diverse biological activities. Benzimidazole derivatives have gained significant attention due to their pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C12H19Cl2N3

- Molecular Weight : 276.21 g/mol

- CAS Number : 25810-67-7

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. A comparative study highlighted that certain benzimidazole derivatives demonstrated notable antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin and ampicillin .

Anticancer Properties

Benzimidazole derivatives have been investigated for their anticancer potential. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle arrest and activation of caspases. A study focusing on related benzimidazole compounds reported their ability to inhibit tumor growth in xenograft models .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many benzimidazole derivatives act by inhibiting key enzymes involved in cellular processes, such as DNA replication and protein synthesis.

- Interaction with Cellular Receptors : These compounds may bind to specific receptors on the cell surface, triggering signaling pathways that lead to cell death or growth inhibition.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that benzimidazole derivatives can induce oxidative stress in target cells, leading to apoptosis .

Case Studies and Research Findings

Several studies have focused on the biological activity of benzimidazole derivatives:

Scientific Research Applications

Overview

1-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-1-amine dihydrochloride is a compound belonging to the benzimidazole family, known for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry, biochemistry, and materials science. Its unique structure contributes to its potential applications in drug development, antimicrobial treatments, and industrial processes.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent:

- Enzyme Inhibition : Studies indicate that it acts as an inhibitor of acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmitter breakdown. This suggests possible applications in treating neurodegenerative diseases like Alzheimer's disease.

- Antidepressant Effects : Preliminary research shows that derivatives of this compound exhibit antidepressant-like effects in animal models by modulating serotonin levels .

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties:

- Bacterial Inhibition : The compound has shown effectiveness against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Neuroprotective Properties

The compound may offer neuroprotective effects:

- Oxidative Stress Reduction : Studies suggest that it can reduce neuronal apoptosis induced by oxidative stress, positioning it as a candidate for further exploration in neurodegenerative disease treatment protocols .

Industrial Applications

In addition to its medicinal uses, this compound is valuable in industrial applications:

Polymer Production

Due to its versatile chemical properties, it can be utilized as a building block in the synthesis of polymers and other complex organic molecules.

Dyes and Fragrances

The compound's unique structure allows for applications in the production of dyes and fragrances, leveraging its chemical reactivity .

Case Studies

Several studies have highlighted the potential of this compound:

Study on Antidepressant Effects

A peer-reviewed study demonstrated significant behavioral improvements in rodent models subjected to stress tests after administration of related benzodiazolyl derivatives. The proposed mechanism involved modulation of serotonin receptors, aligning with existing antidepressant therapies .

Investigation into Antimicrobial Properties

Another investigation focused on the antimicrobial activity of this compound against several pathogens. Results indicated a notable inhibition zone against Gram-positive bacteria, suggesting its potential as a scaffold for developing new antibiotics .

Neuroprotective Research

Research revealed that the compound could significantly reduce neuronal apoptosis induced by oxidative stress agents. This finding positions it as a candidate for further exploration in neurodegenerative disease treatment protocols .

Comparison with Similar Compounds

1-(1H-Benzimidazol-2-yl)-1-phenylmethanamine Dihydrochloride

- Structure : Features a phenyl group directly attached to the benzimidazole-2-methanamine backbone (C₁₃H₁₅Cl₂N₃).

- Enhanced aromatic stacking interactions may improve binding to hydrophobic targets (e.g., enzymes or receptors) .

- Applications : Likely used in metal-catalyzed C–H functionalization due to its N,O-bidentate directing group (analogous to ).

1-(1H-1,3-Benzodiazol-2-yl)-3-methylbutan-1-amine Dihydrochloride

1-(1H-1,3-Benzodiazol-2-yl)-2-phenylethan-1-amine Dihydrochloride

- Structure : Substituted with a phenylethan-1-amine group (C₁₅H₁₇Cl₂N₃).

- Key Differences :

- Applications: Potential use in drug delivery systems requiring prolonged hydrophobic interactions .

1-[4-(1,3-Dioxaindan-5-yl)-1H-imidazol-2-yl]-3-methylbutan-1-amine Dihydrochloride

(1R)-1-(1H-1,3-Benzodiazol-2-yl)ethan-1-amine Dihydrochloride

- Structure : Simplified chiral derivative with an ethan-1-amine chain (C₉H₁₂Cl₂N₃).

- Key Differences :

- Applications : Likely used in chiral drug development due to high purity (97%) and stereochemical control .

Comparative Data Table

Research Findings and Trends

- Solubility : Alkylamine-substituted benzimidazoles (e.g., target compound) exhibit superior aqueous solubility compared to aromatic derivatives due to ionic interactions from the dihydrochloride salt .

- Steric Effects : Branched alkyl chains (e.g., 2-methyl vs. 3-methyl) modulate conformational flexibility, impacting reactivity in catalytic processes .

- Chirality : Enantiopure derivatives like the (1R)-configured compound highlight the growing emphasis on stereochemical precision in drug design .

Preparation Methods

Synthetic Routes

The free base amine can be synthesized through:

- Nucleophilic substitution or reductive amination involving benzimidazole derivatives and appropriate alkyl halides or aldehydes bearing the 2-methylbutan-1-amine moiety.

- Reductive amination of 1H-1,3-benzodiazol-2-carbaldehyde with 2-methylbutan-1-amine or its derivatives under catalytic hydrogenation or chemical reducing agents such as sodium borohydride or sodium cyanoborohydride.

Typical Reaction Conditions

- Solvents: Ethanol, methanol, dichloromethane, or other organic solvents

- Temperature: Room temperature to reflux depending on reaction step

- Catalysts: Acid catalysts or transition metal catalysts in reductive amination

- Reaction time: Several hours to overnight

Formation of the Dihydrochloride Salt

The dihydrochloride salt is prepared by treating the free base amine with hydrochloric acid, typically using:

- Anhydrous or aqueous hydrochloric acid in stoichiometric amounts (2 equivalents of HCl per amine)

- Solvent: Ethanol or isopropanol to facilitate salt precipitation

- Conditions: Stirring at room temperature or mild heating until salt crystallizes

This step enhances the compound’s stability, crystallinity, and water solubility, which is crucial for pharmaceutical applications.

Detailed Reaction Pathway Example (Inferred from Related Benzimidazole Derivatives)

| Step | Reactants | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 1H-1,3-benzodiazol-2-carbaldehyde + 2-methylbutan-1-amine | Reductive amination: NaBH3CN, MeOH, pH ~5-6, room temp to reflux, 12-24 h | 1-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-1-amine (free base) | 70-85% | Mild acidic conditions favor reductive amination |

| 2 | Free base + 2 equiv HCl | Stir in ethanol, room temp, 2-4 h | This compound | >90% (crystallized) | Salt formation improves purity and handling |

Alternative Salt Formation and Purification Methods

- Treatment with organic bases or alkali metal hydroxides to adjust pH and isolate the free base prior to salt formation is common.

- Salts derived from amino acids or cyclic amines may be prepared analogously, but hydrochloride salt remains the most common and stable form for this compound class.

- Purification steps include recrystallization from ethanol or aqueous ethanol and drying under vacuum.

Research Findings and Industrial Considerations

- The compound’s preparation is consistent with benzimidazole derivative chemistry, where reductive amination is a preferred method due to selectivity and mild conditions.

- Industrial synthesis may use continuous flow reactors for better control and yield, solvent recycling, and catalyst recovery to optimize production costs and environmental impact.

- The dihydrochloride salt form is favored for pharmaceutical formulations due to enhanced solubility and stability.

Summary Table of Preparation Methods

| Preparation Stage | Method | Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Free base synthesis | Reductive amination | 1H-1,3-benzodiazol-2-carbaldehyde + 2-methylbutan-1-amine + NaBH3CN in MeOH | High selectivity, mild conditions | Requires careful pH control |

| Salt formation | Acid-base reaction | Free base + 2 equiv HCl in ethanol | High purity, stable salt | Control of crystallization parameters |

| Purification | Recrystallization | Ethanol or aqueous ethanol | Removes impurities, improves crystallinity | Solvent choice affects yield |

Additional Notes on Related Compounds and Analogues

- Similar benzimidazole derivatives (e.g., 1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride) follow analogous preparation approaches, confirming the robustness of reductive amination and salt formation methods.

- Oxidation, reduction, and substitution reactions on benzimidazole rings are well-documented, allowing structural modifications if needed for derivative synthesis.

Q & A

Q. What are the recommended synthetic routes for 1-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-1-amine dihydrochloride, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of benzimidazole derivatives typically involves cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. For the target compound, a plausible route includes:

Formation of the benzimidazole core : React 2-methylbutan-1-amine with o-phenylenediamine and a carbonyl source (e.g., acetic acid) under reflux in ethanol to form 1-(1H-benzodiazol-2-yl)-2-methylbutan-1-amine .

Salt formation : Treat the free base with concentrated hydrochloric acid in a solvent like dioxane or ethanol to obtain the dihydrochloride salt .

Q. Optimization Tips :

- Reaction temperature : Maintain reflux (70–80°C) to ensure complete cyclization.

- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, methanol/dichloromethane) to isolate the product.

- Yield improvement : Employ a 1.2:1 molar ratio of amine to o-phenylenediamine to minimize side reactions.

Q. Table 1: Synthetic Conditions for Benzimidazole Derivatives

| Step | Reagents/Conditions | Yield Range | Key Reference |

|---|---|---|---|

| Cyclization | o-Phenylenediamine, 2-methylbutan-1-amine, acetic acid, reflux (ethanol) | 60–75% | |

| Salt Formation | HCl (dioxane), room temperature, 1 hour | 95–100% |

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should be analyzed?

Methodological Answer :

- 1H NMR : Analyze aromatic protons (6.8–8.2 ppm, multiplet) from the benzimidazole ring and the methyl groups (1.0–1.5 ppm, singlet/doublet) on the butan-1-amine chain. The NH protons (if free) appear as broad signals at 2.5–3.5 ppm .

- 13C NMR : Confirm the benzimidazole carbons (110–150 ppm) and aliphatic carbons (20–50 ppm) .

- Mass Spectrometry (MS) : Look for the molecular ion peak [M+H] at m/z corresponding to CHN·2HCl (calc. 278.2 g/mol) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions between the amine and chloride ions (if single crystals are obtained) .

Critical Note : Ensure the absence of unreacted starting materials (e.g., o-phenylenediamine) via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate the potential anticancer activity of this compound, considering structural analogs with known mechanisms?

Methodological Answer :

Q. Table 2: Biological Activity Data for Structural Analogs

| Compound | Cell Line | IC (μM) | Mechanism | Reference |

|---|---|---|---|---|

| 2-Aminothiazole derivative | MCF-7 | 12.5 ± 1.2 | Apoptosis induction | |

| Benzimidazole-methanamine | HeLa | 8.3 ± 0.9 | Caspase activation |

Q. In cases where conflicting cytotoxicity data arise across different cell lines, what methodological factors should be scrutinized to resolve these discrepancies?

Methodological Answer :

- Compound purity : Verify via HPLC (>95%) to rule out impurities affecting activity .

- Assay conditions : Standardize incubation time (48–72 hours) and serum concentration (e.g., 10% FBS) to minimize variability .

- Cell line specificity : Check genetic profiles (e.g., p53 status) and metabolic activity (e.g., CYP450 expression) that may influence sensitivity .

- Data normalization : Use internal controls (e.g., staurosporine) and replicate experiments (n ≥ 3) .

Q. How can structure-activity relationship (SAR) studies be conducted to optimize the anticancer efficacy of this compound?

Methodological Answer :

- Modify substituents : Synthesize analogs with varied alkyl chain lengths (e.g., 2-ethyl instead of 2-methyl) or halogen substitutions on the benzimidazole ring.

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like topoisomerase II or tubulin .

- In vitro validation : Test analogs in parallel against a panel of cancer cell lines to identify potency trends .

Key Finding from Analogs : Bulky substituents on the amine chain enhance membrane permeability but may reduce solubility—balance via logP optimization .

Q. What are the best practices for designing in vivo pharmacokinetic and toxicity studies for this compound?

Methodological Answer :

- Animal models : Use BALB/c mice or Sprague-Dawley rats for bioavailability studies. Administer via intraperitoneal (10–20 mg/kg) or oral gavage.

- Analytical methods : Quantify plasma concentration via LC-MS/MS. Monitor metabolites (e.g., glucuronide conjugates) .

- Toxicity endpoints : Assess liver enzymes (ALT/AST), renal function (creatinine), and histopathology of major organs after 14-day exposure .

Critical Consideration : The dihydrochloride salt may improve aqueous solubility but could cause irritation at high doses—include saline controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.